2-Isopropyl-5-methylaniline
Overview
Description
2-Isopropyl-5-methylaniline is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . The compound is typically a yellow to red to brown liquid or solid .
Synthesis Analysis
The synthesis of anilines, a class of compounds to which this compound belongs, involves various methods and applications . The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are diverse .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C10H15N . The exact structure would require more specific information or computational chemistry techniques to elucidate.Physical and Chemical Properties Analysis
This compound is typically a yellow to red to brown liquid or solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Antioxidant Activities
- 2-Isopropyl-5-methylaniline is utilized in synthesizing novel compounds, as seen in the study by Topçu et al. (2021). They synthesized nine novel compounds using 2-chloro-4-methylaniline and other related chemicals. These compounds exhibited significant antioxidant activities and lipid peroxidation inhibition, suggesting potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Molecular Modeling and Anti-Viral Activity
- Palsaniya et al. (2021) investigated the effect of positional isomerism on certain alcohol-based drugs, including variants of this compound, for anti-viral activity against SARS-CoV-2. They used molecular modeling to suggest that some of these isomers could be potent COVID-19 inhibitors, indicating a potential role in antiviral drug development (Palsaniya, Patel, Panigrahi, Mohanta, Parida, Patel, Das, & Kundu, 2021).
Metabonomic Toxicity Assessment
- A study on the toxicity of various fluoroanilines, including 2-fluoro-4-methylaniline, was conducted by Bundy et al. (2002). They used high-resolution nuclear magnetic resonance (NMR) spectroscopy to analyze the effects of these chemicals on earthworms. This research contributes to understanding the environmental impact and potential risks of chemicals like this compound (Bundy, Lenz, Bailey, Gavaghan, Svendsen, Spurgeon, Hankard, Osborn, Weeks, Trauger, Speir, Sanders, Lindon, Nicholson, & Tang, 2002).
Experimental Studies in Molecular Structure
- Karabacak, Karagöz, and Kurt (2008) carried out experimental and theoretical studies on 2-chloro-5-methylaniline, closely related to this compound. They investigated the vibrational spectra using FT-IR and FT-Raman spectroscopy, providing insights into the molecular structure and behavior of such compounds (Karabacak, Karagöz, & Kurt, 2008).
Synthesis of Polymeric Materials
- Kumar and Negi (2015) studied the synthesis of various organic compounds, including 5-methyl-2-isopropyl-1,3-dioxolan-4-one, which shares structural similarities with this compound. Their research focused on the synthesis and characterization of polymers derived from these compounds, highlighting potential applications in material science (Kumar & Negi, 2015).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-5-methylaniline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual variations in metabolism and excretion can influence the compound’s efficacy and potential side effects.
Safety and Hazards
The compound is considered hazardous and is associated with several safety concerns. It is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects and cancer, causes damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin, or if inhaled .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
The cellular effects of 2-Isopropyl-5-methylaniline are not well-documented. It is known that Thymol, a chemically similar compound, has various effects on cells. For instance, Thymol has been shown to have anti-inflammatory effects by inhibiting the recruitment of cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that Thymol, a chemically similar compound, exerts its effects at the molecular level through various mechanisms. These include scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants, and chelation of metal ions .
Temporal Effects in Laboratory Settings
It is known that Thymol, a chemically similar compound, has been shown to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
It is known that Thymol, a chemically similar compound, has been shown to have various effects at different dosages in animal models .
Metabolic Pathways
It is known that Thymol, a chemically similar compound, is involved in various metabolic pathways .
Transport and Distribution
It is known that Thymol, a chemically similar compound, is transported and distributed within cells and tissues .
Subcellular Localization
It is known that Thymol, a chemically similar compound, is localized in various subcellular compartments .
Properties
IUPAC Name |
5-methyl-2-propan-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDUWDDUJSWRTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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